Isoquinonline-8-boronicacidpinacolester
CAS No.:
Cat. No.: VC16476419
Molecular Formula: C15H20BNO3
Molecular Weight: 273.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H20BNO3 |
|---|---|
| Molecular Weight | 273.14 g/mol |
| IUPAC Name | (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-isoquinolin-8-ylborinic acid |
| Standard InChI | InChI=1S/C15H20BNO3/c1-14(2,18)15(3,4)20-16(19)13-7-5-6-11-8-9-17-10-12(11)13/h5-10,18-19H,1-4H3 |
| Standard InChI Key | AMNCOSRSZWYCFD-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=C2C=NC=CC2=CC=C1)(O)OC(C)(C)C(C)(C)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Isoquinoline-8-boronic acid pinacol ester consists of a bicyclic isoquinoline system—a benzene ring fused to a pyridine ring—with a boronic acid pinacol ester substituent at the 8-position. The pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) stabilizes the boron atom, enhancing its shelf life and reactivity under standard laboratory conditions . The molecular formula C₁₅H₁₈BNO₂ reflects this structure, with a molar mass of 279.18 g/mol .
Table 1: Structural Comparison of Isoquinoline Boronic Acid Derivatives
The 8-position of the boronic ester group optimizes steric and electronic interactions during synthetic transformations, making it preferable for Suzuki-Miyaura couplings over its 6-position isomer .
Spectroscopic and Physicochemical Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the isoquinoline protons (aromatic region: δ 7.5–9.0 ppm) and the pinacol methyl groups (δ 1.0–1.3 ppm). The boron atom’s quadrupolar nature broadens the ¹¹B NMR signal, typically appearing near δ 30 ppm . Differential scanning calorimetry (DSC) indicates a melting point of 145–148°C, with thermal stability up to 250°C under inert atmospheres .
Synthesis and Functionalization
Primary Synthetic Routes
The synthesis of isoquinoline-8-boronic acid pinacol ester typically proceeds via palladium-catalyzed borylation of 8-bromo-isoquinoline. A representative protocol involves:
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Miyaura Borylation: Treatment of 8-bromo-isoquinoline with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C.
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Work-up: Purification via column chromatography yields the product in 70–85% purity.
Alternative methods include directed ortho-borylation using iridium catalysts, though these are less common due to cost and scalability constraints .
Derivatization Strategies
The pinacol boronate group enables diverse functionalization:
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Suzuki-Miyaura Coupling: Reacts with aryl halides to form biaryl structures, critical for constructing kinase inhibitors.
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Oxidation: Hydrogen peroxide converts the boronate to a hydroxyl group, yielding 8-hydroxy-isoquinoline derivatives.
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Transesterification: Exchange with diols (e.g., ethylene glycol) modulates solubility for aqueous-phase reactions .
Applications in Medicinal Chemistry
Antitumor Activity
Isoquinoline-8-boronic acid pinacol ester serves as a precursor to proteasome inhibitors, which exhibit potent activity against multiple myeloma and mantle cell lymphoma. For example, derivatives bearing electron-withdrawing groups at the 3-position show IC₅₀ values of <10 nM against the 20S proteasome.
Table 2: Biological Activity of Selected Derivatives
Antimicrobial Agents
Structural modifications at the 1- and 3-positions yield compounds with broad-spectrum antibacterial activity. A 3-fluoro derivative demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus, comparable to vancomycin.
Material Science Applications
Fluorescent Probes
The isoquinoline core’s inherent fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm) enables its use in pH-sensitive probes. Boronate oxidation to phenol creates a ratiometric sensor for reactive oxygen species (ROS) in cellular imaging .
Polymer Synthesis
Copolymerization with styrene via atom-transfer radical polymerization (ATRP) produces boron-containing polymers with tunable glass transition temperatures (Tg = 85–120°C). These materials show promise in neutron-shielding applications due to boron’s high neutron capture cross-section .
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